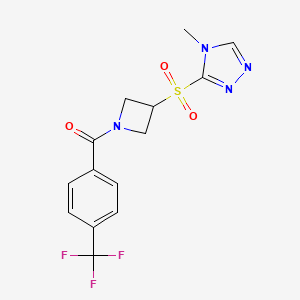

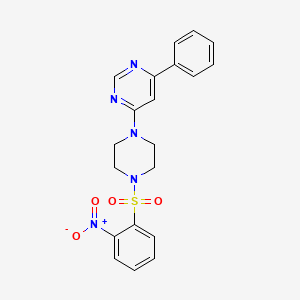

4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

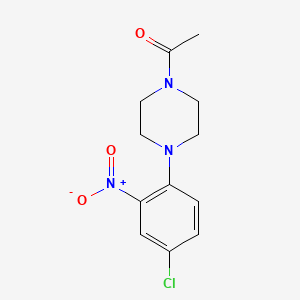

While there isn’t specific information on the synthesis of “4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine”, there are related compounds that have been synthesized. For instance, a series of novel [4- (2-nitrobenzyl)piperazin-1-yl] (phenyl)methanone derivatives containing piperazine structures were designed and synthesized .Scientific Research Applications

Carbonic Anhydrase Inhibition

This compound has been studied for its potential as a selective inhibitor of the carbonic anhydrase (CA) enzymes. These enzymes are involved in various physiological processes, including respiration and the regulation of pH in tissues. Selective inhibition of CA isoforms can lead to the development of therapeutic agents for conditions like glaucoma, epilepsy, and certain types of cancer .

Antiviral Activity

Derivatives of this compound have shown promise in antiviral research. Indole derivatives, which share a similar structural motif, have been found to possess significant antiviral properties, suggesting that 4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine could be a valuable scaffold for developing new antiviral agents .

Anticancer Research

The structural features of this compound, particularly the presence of the sulfonyl group and the piperazine ring, are commonly found in molecules with anticancer activity. Research into similar compounds has indicated potential applications in the design of new chemotherapeutic agents .

Mechanism of Action

Target of Action

Similar compounds with a piperazine moiety have been reported to show a wide range of biological and pharmaceutical activity . For instance, some piperazine derivatives have been designed and synthesized as acetylcholinesterase inhibitors .

Mode of Action

Similar piperazine derivatives have been reported to inhibit acetylcholinesterase, a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .

Biochemical Pathways

Acetylcholinesterase inhibitors, like some piperazine derivatives, can affect the cholinergic neurotransmission pathway . By inhibiting acetylcholinesterase, these compounds increase the concentration of acetylcholine at nerve endings, enhancing cholinergic transmission.

Result of Action

Acetylcholinesterase inhibitors, like some piperazine derivatives, can enhance cholinergic transmission, which could potentially alleviate symptoms of diseases characterized by decreased cholinergic neurotransmission, such as alzheimer’s disease .

properties

IUPAC Name |

4-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]-6-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)18-8-4-5-9-19(18)30(28,29)24-12-10-23(11-13-24)20-14-17(21-15-22-20)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMSMZZTZLVUPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((2-Nitrophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-2-(2,2-Difluoro-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]-2-methoxyphenol](/img/structure/B2606497.png)

![1-Piperidinecarboxylic acid, 4-[1-(2-phenyl-1H-benzimidazol-1-yl)-2-[4-[1-(phenylmethyl)-1H-benzimidazol-2-yl]phenoxy]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2606498.png)

![(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2606499.png)

![N-[2-(6-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]but-2-ynamide](/img/structure/B2606500.png)

![Propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2606506.png)

![N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B2606507.png)

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3-bromophenyl)methanone](/img/structure/B2606512.png)

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)